4,4'-Dicyanobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyanobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOXPTLWNQHMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443120 | |
| Record name | 4,4'-Dicyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32446-66-5 | |
| Record name | p,p'-Dicyanobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dicyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P,P'-DICYANOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDF6VS0MD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4,4 Dicyanobenzophenone
Established Synthetic Pathways
Traditional methods for the synthesis of 4,4'-dicyanobenzophenone have been well-documented in chemical literature. These pathways, while effective, often involve multiple steps and specific reaction conditions.
Oxidation of Isoletrozole
A significant pathway to this compound involves the oxidation of isoletrozole. google.comgoogle.com Isoletrozole is an impurity formed during the synthesis of letrozole (B1683767), a medication used in cancer treatment. googleapis.comwikipedia.org It has been discovered that isoletrozole oxidizes more rapidly than letrozole, and the resulting this compound can be easily separated. google.comgoogleapis.com This process is advantageous as it purifies the letrozole product while concurrently producing this compound. google.com
The oxidation can be achieved through air oxidation, where air is bubbled through the reaction mixture. google.comgoogleapis.com This method is considered more economical and has greater potential for industrial application than previous purification techniques. google.comgoogleapis.com The reaction is typically carried out in a solvent system which may include toluene, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or dimethyl sulfoxide (B87167) (DMSO). google.com The conversion is monitored by HPLC until the concentration of isoletrozole falls below a certain threshold, often around 10%. google.comgoogleapis.com The this compound can then be removed through methods such as crystallization, extraction, or precipitation. google.comgoogleapis.com
Reaction of 4,4'-Dibromobenzophenone (B1295017) with CuCN in Dimethylformamide
The reaction of 4,4'-dihalobenzophenone, such as 4,4'-dibromobenzophenone, with a cyanide source is another established method for preparing this compound. patsnap.commolaid.com This nucleophilic substitution reaction replaces the halogen atoms with cyano groups. One specific method involves the reaction of 4,4'-dibromobenzophenone with copper(I) cyanide (CuCN) in a solvent like N,N-dimethylformamide (DMF). molaid.com While the search results confirm this pathway, detailed specifics of the reaction conditions from these particular sources are limited.
Advanced and Green Synthetic Approaches
In line with the growing emphasis on sustainable chemistry, research has been directed towards developing more environmentally friendly and efficient methods for synthesizing this compound.
Development of Ecofriendly and Cost-Effective Preparation Techniques
The development of "green" synthetic methods often focuses on reducing solvent use, minimizing reaction times, and employing less hazardous reagents. rsc.org For instance, the use of microwave irradiation in the reaction of dicyandiamide (B1669379) with nitriles has been highlighted as a green procedure for preparing related triazine derivatives due to shorter reaction times and reduced solvent usage. rsc.org While not directly applied to this compound in the provided results, such techniques represent the direction of modern chemical synthesis. The air oxidation of isoletrozole can also be considered a step towards greener chemistry as it utilizes air as the oxidant. google.comgoogleapis.com
Industrial Scale Manufacturing Considerations
For any synthetic method to be viable on an industrial scale, factors such as cost-effectiveness, scalability, and safety are paramount. google.comgoogleapis.com The process of purifying letrozole by oxidizing the isoletrozole impurity to this compound has been noted for its potential for large-scale industrial application due to its efficiency and economic advantages over multiple re-crystallizations. google.comgoogleapis.com Companies involved in fine chemical manufacturing offer custom synthesis and scale-up services, indicating the industrial relevance of compounds like this compound. interchim.frcphi-online.comcphi-online.com These services often involve optimizing laboratory procedures for large-scale production, which can include adopting green chemistry principles to meet client demands. interchim.fr
Interactive Data Table: Synthesis Parameters
| Starting Material | Reagent(s) | Product | Key Conditions/Observations | Reference(s) |
| Isoletrozole | Air (Oxidation) | This compound | More rapid oxidation than letrozole; easily separable product. Solvents include toluene, DMF. | google.comgoogle.comgoogleapis.com |
| 4,4'-Dibromobenzophenone | Copper(I) Cyanide (CuCN) | This compound | Reaction carried out in dimethylformamide (DMF). | patsnap.commolaid.com |
Spectroscopic Characterization and Analysis in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of 4,4'-Dicyanobenzophenone is confirmed through a combination of spectroscopic methods that probe the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. For this compound, the symmetry of the molecule simplifies its NMR spectra.
In a typical ¹H NMR spectrum, the protons on the two equivalent aromatic rings would be expected to appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the carbonyl group and those ortho to the cyano group would exhibit distinct chemical shifts due to their different electronic environments.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon, the quaternary carbons attached to the cyano groups, the aromatic carbons, and the cyano carbons themselves. The chemical shifts of these carbons are indicative of the electron-withdrawing nature of the carbonyl and cyano functional groups.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (ortho to C=O) | ~7.9 - 8.1 | Doublet |
| ¹H (ortho to CN) | ~7.8 - 8.0 | Doublet |
| ¹³C (C=O) | ~195 | Singlet |
| ¹³C (Aromatic C-CN) | ~115 - 120 | Singlet |
| ¹³C (Aromatic CH) | ~130 - 135 | Singlet |
| ¹³C (Aromatic C-C=O) | ~138 - 142 | Singlet |
| ¹³C (CN) | ~118 | Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features.
A strong, sharp absorption band is typically observed in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Another prominent, strong band appears around 1650-1670 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ketone. Additionally, various peaks in the 1600-1450 cm⁻¹ region can be attributed to C=C stretching vibrations within the aromatic rings.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2240 |
| Carbonyl (C=O) | Stretch | 1650 - 1670 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₈N₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 232.06 g/mol ).
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. Common fragmentation patterns in the mass spectrum might involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to fragments such as the 4-cyanobenzoyl cation.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. The technique relies on the inelastic scattering of monochromatic light. For this compound, the symmetric vibrations of the molecule often give rise to strong Raman signals. The C≡N and C=O stretching vibrations are also Raman active and would appear at wavenumbers similar to their IR absorptions. The aromatic ring vibrations also produce characteristic Raman bands.
Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly amplify the Raman signal of molecules adsorbed onto certain metal surfaces, which could be employed in trace analysis or surface-specific studies involving this compound.
Spectroscopic Investigations of Electronic States
The electronic properties of this compound, particularly its behavior upon absorption of light, are investigated using techniques that probe its electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electron Transfer Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π → π* and n → π* electronic transitions.
The strong electron-withdrawing nature of the two cyano groups and the carbonyl group influences the energy of the molecular orbitals. This makes this compound a potent electron acceptor, a property that is often exploited in studies of photoinduced electron transfer. In such experiments, it can be used as a photosensitizer or an electron relay. Upon excitation with light of an appropriate wavelength, it can accept an electron from a donor molecule. The kinetics and mechanism of these electron transfer processes can be monitored by observing changes in the UV-Vis absorption spectrum over time, for instance, through transient absorption spectroscopy. The appearance of new absorption bands corresponding to the radical anion of this compound would be evidence of an electron transfer event.
Phosphorescence Emission Spectra at Cryogenic Temperatures
At cryogenic temperatures, typically 77 K (the boiling point of liquid nitrogen), the phosphorescence of benzophenone (B1666685) and its derivatives can be readily observed. This phenomenon arises from the radiative decay of the molecule from its lowest triplet excited state (T1) to the singlet ground state (S0). For many benzophenone derivatives, the T1 state is of an n,π* character, which often leads to a relatively short phosphorescence lifetime. nih.govnih.gov
In the case of this compound, the two electron-withdrawing cyano groups are expected to influence the electronic properties of the benzophenone core. This substitution could potentially lower the energy of the π,π* triplet state relative to the n,π* state, which would likely result in a longer phosphorescence lifetime compared to unsubstituted benzophenone. A detailed study of the phosphorescence spectrum of this compound at 77 K would be necessary to determine the precise emission wavelengths, the vibronic structure of the spectrum, the phosphorescence lifetime, and the nature of the lowest triplet state. Such an investigation would contribute to a more complete understanding of the photophysical properties of this compound.
Electron Spin Resonance (ESR) and ENDOR/TRIPLE Resonance of Ketyl Ion Pairs
The formation of radical anions, or ketyls, from this compound and their interaction with alkali metal cations have been extensively studied using sophisticated spectroscopic techniques such as Electron Spin Resonance (ESR), Electron-Nuclear Double Resonance (ENDOR), and TRIPLE resonance. aip.org These methods provide detailed information about the distribution of the unpaired electron's spin density within the radical and the structure of the ion pairs formed in solution.
In a key study, the this compound ketyl was generated electrolytically with a tetra-n-butylammonium counterion, and its ion pairs with various alkali metal cations (Li+, Na+, K+, and Cs+) were investigated. aip.org The ESR and ¹H-ENDOR/TRIPLE resonance experiments revealed the hyperfine coupling constants (hfs) of the protons and the alkali metal nuclei, which are sensitive to the structure of the ion pair and the distribution of the unpaired electron.
The hyperfine coupling constants for the protons of the this compound ketyl ion pairs with different alkali metal cations in tetrahydrofuran (B95107) (THF) at 293 K are presented in the table below. The data illustrates the influence of the counterion on the spin density distribution within the ketyl.
| Counterion | a(H2,6) (mT) | a(H3,5) (mT) | a(H2',6') (mT) | a(H3',5') (mT) |
|---|---|---|---|---|
| Li+ | 0.238 | 0.098 | 0.028 | 0.088 |
| Na+ | 0.240 | 0.100 | 0.026 | 0.086 |
| K+ | 0.242 | 0.101 | 0.025 | 0.085 |
| Cs+ | 0.243 | 0.102 | 0.024 | 0.084 |
Data sourced from a study on the ion pairs of this compound ketyl. aip.org
Furthermore, the hyperfine coupling constants for the alkali metal cations themselves were determined, providing direct evidence for the formation of contact ion pairs. The values for the alkali metal hyperfine coupling constants in THF at 293 K are shown in the following table.
| Counterion | a(M) (mT) |
|---|---|
| ⁷Li+ | 0.030 |
| ²³Na+ | 0.078 |
| ³⁹K+ | 0.015 |
| ¹³³Cs+ | 0.038 |
Data sourced from a study on the ion pairs of this compound ketyl. aip.org
These experimental findings, supported by molecular orbital calculations, allow for a detailed modeling of the ion-pair structures. The temperature variations of the hyperfine coupling constants were also analyzed to understand the dynamics of the ion-pair interactions. aip.org The use of ENDOR and TRIPLE resonance techniques was crucial in resolving the complex hyperfine structure and accurately determining the small coupling constants, demonstrating the power of these methods in characterizing transient paramagnetic species in solution. aip.org
Photophysical and Photochemical Properties
Excited State Dynamics and Relaxation Pathways
The events following the absorption of light by 4,4'-Dicyanobenzophenone are governed by a series of rapid and competing excited-state processes. These dynamics, which dictate the ultimate fate of the absorbed energy, are intricately linked to the molecule's electronic structure and its interaction with the surrounding environment.
Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics
Ultrafast transient absorption spectroscopy is a powerful technique used to probe the fleeting existence of excited states on femtosecond to nanosecond timescales. nih.govresearchgate.net This method allows for the real-time observation of the formation and decay of transient species, providing invaluable insights into the relaxation pathways of photoexcited molecules. nih.gov In the context of benzophenone (B1666685) derivatives, this technique has been instrumental in elucidating the complex interplay between different excited states. rsc.org
For molecules with donor-acceptor character, such as those incorporating benzophenone and carbazole (B46965) moieties, femtosecond and nanosecond transient absorption studies have revealed that intramolecular charge transfer (ICT) and intersystem crossing (ISC) are key processes following photoexcitation. The substitution pattern on the benzophenone core can significantly influence the rates and efficiencies of these pathways.
Role of Intramolecular Charge Transfer (ICT) States
Upon photoexcitation, molecules containing both electron-donating and electron-accepting groups can exhibit intramolecular charge transfer (ICT), where an electron is transferred from the donor to the acceptor moiety. nih.govdntb.gov.ua In molecules like this compound, the benzophenone core can act as an acceptor, while the cyano groups possess electron-withdrawing properties, potentially leading to complex ICT dynamics.
The formation of an ICT state is often associated with a significant change in the molecule's dipole moment and can be influenced by the surrounding solvent polarity. nih.gov In some donor-acceptor systems, the ICT state can be emissive, often leading to dual fluorescence from both a locally excited (LE) state and the ICT state. nih.gov The geometry of the molecule, particularly the twisting between the donor and acceptor groups, can play a crucial role in the formation and stabilization of the ICT state, a concept encapsulated in the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov
Intersystem Crossing (ISC) Processes and Triplet State Formation
Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity, most commonly from a singlet excited state to a triplet state. wikipedia.org This process is fundamental to the photochemistry of many ketones, including benzophenone and its derivatives. The efficiency of ISC is governed by spin-orbit coupling, which is enhanced in molecules containing heavy atoms. uni-regensburg.de
The formation of a triplet state via ISC is a pivotal step in many photochemical reactions. frontiersin.org For benzophenone-based systems, ISC is often a highly efficient process, leading to a high quantum yield of triplet state formation. The triplet state is typically longer-lived than the singlet excited state, allowing it to participate in various bimolecular reactions. The rate of ISC can be influenced by the relative energies of the singlet and triplet states, which in turn can be affected by the solvent environment. rsc.org
Femtosecond transient absorption studies on aminoanthraquinone derivatives have shown that ISC can occur on the picosecond timescale (190-320 ps). nih.gov Theoretical calculations can help elucidate the mechanisms of ISC and predict the populations of the different triplet sublevels. nih.gov
Solvent Polarity Effects on Excited-State Lifetimes
The polarity of the solvent can have a profound impact on the excited-state dynamics and lifetimes of polar molecules. nih.govresearchgate.net This is primarily due to the differential solvation of the ground and excited states, which can alter their relative energies and the barriers to various relaxation processes. rsc.org
For molecules that exhibit intramolecular charge transfer, an increase in solvent polarity generally stabilizes the more polar ICT state, leading to a red-shift in the emission spectrum and potentially altering the rates of non-radiative decay pathways. nih.gov The excited-state lifetime of a molecule can either increase or decrease with solvent polarity, depending on how the solvent affects the competition between radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay channels. rsc.org
Studies on various dyes have shown that the rate of nonradiative conversion between intramolecular charge transfer states is dependent on the permanent dipole moments of the ground and excited states, as well as the solvent polarity. nih.gov For some molecules, increasing solvent polarity can suppress ISC by stabilizing the singlet excited state to a lower energy, making the transition to the triplet state energetically less favorable. rsc.org
Electron Transfer Processes
Electron transfer is a fundamental process in the photochemistry of many organic molecules, including benzophenone derivatives. These processes can occur both intramolecularly and intermolecularly and are central to the compound's redox behavior.
Electrochemical Reduction Mechanisms
The electrochemical reduction of benzophenone in aprotic solvents typically proceeds through two successive one-electron transfer steps. researchgate.net The first step involves the formation of a radical anion, which is a relatively stable intermediate. The second electron transfer results in the formation of a dianion. researchgate.net
Concerted Proton-Electron Transfer (CPET) Investigations
The electrochemical reduction of this compound in the presence of proton sources, such as hydroxylic additives, has been investigated to determine the operative mechanism of proton-coupled electron transfer. Unlike benzophenone, where the second reduction step in the presence of water proceeds via a concerted proton-electron transfer (CPET) mechanism, this compound shows minimal evidence for proton transfer to its dianion. acs.orgacs.org In a CPET reaction, the electron is transferred from the electrode to a hydrogen-bonded complex, with a simultaneous proton transfer from the additive to the oxygen atom of the anion radical. acs.org However, for this compound, the process is dominated by electron transfers and the subsequent complexation of the resulting anions with the hydroxylic additives, rather than a concerted protonation event. acs.org The strongly electron-withdrawing nature of the two cyano groups significantly alters the reduction pathway compared to the parent benzophenone molecule. acs.org
Formation of Anion Radicals and Dianions
The electrochemical reduction of this compound in an aprotic solvent like N,N-dimethylformamide occurs in two distinct one-electron steps. acs.org The first step is the reversible reduction to form the corresponding anion radical. This species is a key intermediate in many photochemical processes. acs.orgnih.gov
Step 1: Formation of the Anion Radical B + e⁻ ⇌ B•⁻
Step 2: Formation of the Dianion B•⁻ + e⁻ ⇌ B²⁻
The initial reduction to the anion radical is influenced by the presence of additives capable of hydrogen bonding. acs.org The second reduction step leads to the formation of a dianion. While this dianion is formed, subsequent protonation is not a significant pathway for this specific compound, unlike in the case of benzophenone or 4-cyanobenzophenone. acs.orgacs.org Instead, the dianion readily forms complexes with available hydroxylic additives. acs.org
Influence of Hydroxylic Additives on Electron Transfer and Hydrogen Bonding
Hydroxylic additives such as water, methanol, or ethanol (B145695) play a significant role in the electrochemical reduction of this compound, primarily through hydrogen bonding. The first reduction step, forming the anion radical, is affected by the formation of hydrogen-bonded complexes between the additive and the newly formed radical. acs.org Although proton transfer is limited, the formation of dianion-water complexes is an important aspect of the reduction mechanism. acs.orgacs.org Studies have shown that the dianion of this compound forms 1:1, 1:2, and 1:3 complexes with water. acs.org The formation constants for these complexes have been evaluated, indicating a strong interaction between the dianion and the hydroxylic additives. acs.orgacs.org This interaction stabilizes the charged species in solution.
| Species | Interaction with Hydroxylic Additive (e.g., Water) | Primary Mechanism | Reference |
|---|---|---|---|
| Anion Radical (B•⁻) | Hydrogen-bond formation | Complexation | acs.org |
| Dianion (B²⁻) | Formation of 1:1, 1:2, and 1:3 complexes | Complexation | acs.org |
Hammett Correlations and Substituent Effects on Reduction Potentials
The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds by correlating reaction rates and equilibrium constants with substituent constants (σ). utexas.edunih.gov The cyano group (–CN) is a strongly electron-withdrawing substituent, characterized by a large positive Hammett sigma value.
The presence of two cyano groups in the 4 and 4' positions of the benzophenone structure has a profound effect on its reduction potential. Electron-withdrawing groups stabilize the negative charge that develops in the anion radical and dianion, making the molecule easier to reduce. researchgate.net Consequently, the standard potential (E°) for the first electron reduction of this compound is significantly less negative than that of unsubstituted benzophenone. acs.org This shift is consistent with Hammett principles, where substituents with positive σ values facilitate reduction. The linear free-energy relationship described by the Hammett equation helps predict that electron-withdrawing substituents lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thus making electron acceptance more favorable. nih.govnsf.gov
| Substituent Group | Position | Hammett Constant (σp) | Electronic Effect | Effect on Reduction | Reference |
|---|---|---|---|---|---|
| -H (Reference) | para | 0.00 | Neutral | Baseline | utexas.edu |
| -CN | para | 0.66 | Strongly Electron-Withdrawing | Facilitates (less negative potential) | nih.gov |
| -OCH3 | para | -0.27 | Strongly Electron-Donating | Hinders (more negative potential) | researchgate.net |
Photoreactivity and Reaction Mechanisms
Photoinitiator Activity and Generation of Reactive Species
Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. nih.govsigmaaldrich.com Upon absorption of UV light, this compound is promoted from its ground state to an excited singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. nih.gov This excited triplet state is the primary reactive species.
In the presence of a co-initiator, often a hydrogen donor such as an amine or an alcohol, the excited benzophenone derivative abstracts a hydrogen atom. This process generates a ketyl radical from the benzophenone and a new free radical from the co-initiator. sigmaaldrich.com This second radical is typically the species that initiates the polymerization of monomers like acrylates. nih.gov
Step 1: Photoexcitation B + hν → ¹B* → ³B*
Step 2: Hydrogen Abstraction ³B* + R-H → B•-OH + R•
Step 3: Polymerization Initiation R• + M → R-M• → Polymer
The high photoinitiation ability of some benzophenone-based systems allows for high final conversions in the polymerization of various monomers. rsc.org The efficiency of this process is dependent on the quantum yield of intersystem crossing and the rate of hydrogen abstraction from the co-initiator.
Paternò-Büchi Reaction: Regioselectivity and Photochemical Efficiency
The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between the excited state of a carbonyl compound and a ground-state alkene, yielding an oxetane (B1205548). cambridgescholars.commdpi.comrsc.org When a benzophenone derivative is used, the reaction typically proceeds through the n→π* triplet state. cambridgescholars.com
The mechanism involves the formation of a triplet exciplex, which then collapses to a 1,4-biradical intermediate. The regioselectivity of the reaction—that is, which of the two possible oxetane isomers is formed—is determined by the relative stability of the two possible 1,4-biradical intermediates. cambridgescholars.comslideshare.net The more stable biradical, which is generally the one with the radical centers on the most substituted carbon atoms, is formed preferentially, dictating the final product structure. cambridgescholars.com
The photochemical efficiency, or quantum yield, of the Paternò-Büchi reaction depends on several factors, including the nature of the alkene (electron-rich alkenes are generally more reactive) and the solvent. rsc.orgslideshare.net The stereoselectivity of the reaction is also a key feature, often yielding specific diastereomers depending on the geometry of the alkene and the nature of the excited carbonyl compound. photobiology.com
Photodecarboxylation Reactions and Photocatalysis
Photocatalytic decarboxylation is a powerful method for generating alkyl radicals from carboxylic acids, which can then participate in various synthetic transformations. This process often involves a photosensitizer that, upon excitation, initiates an electron transfer cascade. Benzophenone derivatives are frequently employed as photosensitizers; however, their efficacy is highly dependent on their substitution pattern.
Research into benzophenone-mediated photodecarboxylation has primarily focused on derivatives with electron-donating substituents, such as 4,4'-dimethoxybenzophenone (B177193) (DMBP). beilstein-journals.orgnih.gov The mechanism typically involves the excited triplet state of the photosensitizer acting as a single-electron transfer (SET) oxidant towards a carboxylate, generating a carboxyl radical that rapidly loses CO2. The electron-donating groups in DMBP are crucial for stabilizing the resulting radical cation and tuning the redox potential of the excited state to be favorable for oxidizing the carboxylate.
In contrast, this compound is not typically used as a photocatalyst for decarboxylative reactions. The strong electron-withdrawing nature of the two cyano groups significantly alters its electronic properties in a way that is detrimental to this application. These groups lower the energy of both the frontier molecular orbitals and the excited triplet state. nih.govacs.org This has two major consequences:
Increased Reduction Potential: The electron-withdrawing cyano groups make the excited triplet state of this compound a much stronger electron acceptor (i.e., it has a higher reduction potential) compared to derivatives like DMBP. While a strong oxidant is needed, its potential may be too high, leading to undesirable side reactions or back-electron transfer pathways that are non-productive.
Destabilization of the Oxidized State: For a catalytic cycle to be efficient, the photosensitizer must be able to be regenerated. After accepting an electron from the carboxylate, the photosensitizer exists as a radical anion. In the case of DMBP, the electron-donating groups can stabilize the initial excited state that leads to oxidation. Conversely, the electron-withdrawing cyano groups in this compound would stabilize the radical anion, potentially making the regeneration of the ground state catalyst less favorable.
Therefore, while this compound is an effective photosensitizer for other reactions, such as [2+2] cycloadditions, its electronic properties make it unsuitable for typical photoredox-catalyzed decarboxylation cycles where the catalyst acts as an oxidant towards a carboxylate.
Radical Chemistry and Merostabilization in Radical Ions and Triplets
The radical chemistry of this compound is dominated by the influence of its two strong electron-withdrawing cyano groups. These substituents significantly affect the properties of its radical ions and excited triplet state.
Radical Ions: this compound can be reduced to form a radical anion. The presence of two cyano groups provides significant stabilization for the additional electron. The negative charge and the unpaired electron can be delocalized over the entire π-system of the molecule, including both phenyl rings and both cyano groups. This extensive delocalization results in a relatively stable radical anion species. The stabilization is a classic resonance effect, where the electron density is shared across multiple electronegative atoms and aromatic systems.
Merostabilization: The concept of merostabilization refers to the enhanced stabilization of a radical when the radical center is simultaneously substituted with both an electron-donating group and an electron-withdrawing group. This push-pull arrangement allows for delocalization of the radical character onto both substituents. A classic example would be a carbon-centered radical bearing both an amino group (donor) and a cyano group (acceptor).
In the case of the radical ions of this compound, the stabilization mechanism is not merostabilization. The molecule possesses two identical, strong electron-withdrawing groups. Therefore, the stabilization of its radical anion arises from the delocalization of the negative charge and spin density across two acceptor groups and the conjugated backbone, a phenomenon more accurately described as resonance stabilization rather than merostabilization.
| Property | Effect of Electron-Donating Groups (e.g., -OCH3) | Effect of Electron-Withdrawing Groups (e.g., -CN) |
|---|---|---|
| Triplet State (n,π*) Energy | Increases acs.org | Decreases acs.org |
| Radical Anion Stability | Less stable | More stable due to charge/spin delocalization |
| Radical Cation Stability | More stable due to charge/spin delocalization | Less stable |
| Applicable Stabilization Concept | Resonance stabilization (for radical cation) | Resonance stabilization (for radical anion) |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov This approach bypasses the complexity of the many-electron wavefunction, making it applicable to medium and large-sized molecules. nih.gov
For 4,4'-Dicyanobenzophenone, DFT is used to calculate a variety of electronic properties that govern its chemical behavior and reactivity. sapub.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. sapub.org A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
DFT calculations can also generate electron density maps, which visualize the distribution of electrons within the molecule. This allows for the identification of electron-rich and electron-deficient regions, providing insight into the molecule's polarity and the sites most susceptible to electrophilic or nucleophilic attack. For this compound, these calculations would highlight the electron-withdrawing nature of the two cyano (-CN) groups and the carbonyl (C=O) group, which significantly influences the electronic landscape of the aromatic rings.
Various functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311G to optimize the molecular geometry and compute electronic properties. sapub.orgchemrxiv.org The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental findings. nih.gov
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.0 to 5.0 eV |
| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 5.0 to 7.0 eV |
| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 1.5 to 3.0 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |
Molecular Orbital (MO) Calculations (e.g., McLachlan, INDO, MINDO/3)
Before the widespread adoption of DFT, semiempirical molecular orbital (MO) methods were instrumental in the theoretical study of organic molecules. These methods are based on Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify calculations, making them significantly faster than ab initio approaches. uni-muenchen.de
This family of methods includes a hierarchy of approximations for treating electron-electron repulsion integrals, particularly the Neglect of Diatomic Differential Overlap (NDDO) and Intermediate Neglect of Differential Overlap (INDO) schemes. uni-muenchen.dempg.descispace.com
INDO (Intermediate Neglect of Differential Overlap): This method, an improvement over the earlier CNDO (Complete Neglect of Differential Overlap), retains one-center exchange integrals. scispace.comfiu.edu This inclusion allows for a better description of electron spin distribution and is particularly useful for explaining spectroscopic transitions between states of different multiplicity. fiu.edu
MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3): Developed by Michael Dewar and his group, MINDO/3 was a re-parameterization of the INDO method aimed at accurately reproducing experimental ground-state properties like heats of formation and molecular geometries. uni-muenchen.dempg.de It represented a significant step forward in the reliability of semiempirical calculations for predicting thermodynamic data.
The McLachlan method is a simpler approach often used for calculating spin densities in the radical ions of aromatic hydrocarbons. It is a perturbation treatment applied to the results of Hückel MO theory.
For this compound, these MO calculations would provide a qualitative picture of the molecular orbitals, their energies, and their composition in terms of atomic orbital contributions. They could be used to understand the nature of the π-electron system and how it is perturbed by the carbonyl and cyano substituents. While less accurate than modern DFT methods for quantitative predictions, they remain valuable for conceptual understanding and for studying very large molecular systems where DFT might be computationally prohibitive. nih.gov
| Method | Underlying Approximation | Key Features | Primary Applications |
|---|---|---|---|
| INDO | INDO | Includes one-center exchange integrals. fiu.edu | UV/Vis spectroscopy, spin densities. fiu.edu |
| MINDO/3 | INDO | Parameterized for heats of formation. uni-muenchen.de | Ground-state energies and geometries. mpg.de |
| MNDO | NDDO | Improved core-repulsion function over MINDO/3. | Thermodynamic properties. uni-muenchen.de |
Theoretical Predictions of Excited State Properties and Reaction Energetics
Understanding the behavior of molecules upon absorption of light is crucial for applications in photochemistry and materials science. Theoretical methods are essential for predicting the properties of electronically excited states, which are often difficult to characterize experimentally.
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying excited states in molecules of the size of this compound. nih.govrsc.org TD-DFT can predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. chemrxiv.org The method also provides information about the nature of the electronic transitions (e.g., n→π, π→π) and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For this compound, TD-DFT calculations can help elucidate the character of its low-lying excited states, including potential charge-transfer states involving the donor (phenyl rings) and acceptor (carbonyl, cyano) parts of the molecule. dntb.gov.ua
Beyond spectroscopy, computational chemistry is used to map out reaction pathways and determine their energetics. By calculating the energies of reactants, products, and transition states, chemists can predict reaction rates and mechanisms. pku.edu.cn For reactions involving this compound, such as photochemical reactions or its use as a photosensitizer, DFT can be used to calculate the energetics of key steps like intersystem crossing (from singlet to triplet excited states) and electron or energy transfer. These calculations provide insights into reaction feasibility and selectivity, guiding the design of new chemical processes. utupub.finih.gov
| Property | Computational Method | Information Provided |
|---|---|---|
| Vertical Excitation Energy (λmax) | TD-DFT | Predicts UV-Vis absorption wavelength. |
| Oscillator Strength (f) | TD-DFT | Relates to the intensity of an electronic transition. |
| Excited State Character | TD-DFT | Identifies transitions (e.g., n→π, π→π, charge-transfer). |
| Activation Energy (Ea) | DFT | Determines the energy barrier for a chemical reaction. |
| Reaction Energy (ΔErxn) | DFT | Indicates if a reaction is exothermic or endothermic. |
Modeling of Ion-Pair Interactions and Hydrogen Bonding
Non-covalent interactions, such as hydrogen bonding and ion-pair interactions, play a critical role in determining the structure and function of chemical systems in the condensed phase. unito.it The cyano and carbonyl groups of this compound can act as hydrogen bond acceptors, interacting with protic solvents like water or alcohols. researchgate.net Computational modeling allows for a detailed investigation of the geometry and strength of these interactions.
Quantum chemical calculations can be used to determine the interaction energy between this compound and another molecule, quantifying the stability of the resulting complex. nsf.gov Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density topology to identify and characterize non-covalent bonds, revealing their nature as either purely electrostatic or having some degree of covalent character. unito.it
Furthermore, in the context of its use in electrochemistry or as a ligand in coordination chemistry, modeling the interaction of this compound with metal ions or counter-ions is crucial. Calculations can predict the preferred binding sites (e.g., the carbonyl oxygen vs. the cyano nitrogen) and the binding energies. Understanding these ion-pair interactions is essential for predicting the molecule's behavior in solution and in the solid state, influencing properties like solubility, crystal packing, and electrochemical potential. nsf.govresearchgate.net These theoretical models can explain how counterions or solvent molecules can stabilize or destabilize certain conformations or charge states of the molecule. nsf.gov
| Interaction Type | Modeling Approach | Key Outputs |
|---|---|---|
| Hydrogen Bonding | DFT with dispersion correction | Interaction energy, bond distance/angle, vibrational frequency shifts. researchgate.net |
| Ion-Pair Interaction | DFT, Ab initio methods | Binding energy, preferred coordination geometry, charge transfer. nsf.gov |
| Analysis of Interaction | QTAIM, NBO (Natural Bond Orbital) | Identification of bond critical points, characterization of orbital interactions. unito.it |
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs)
The benzophenone (B1666685) core, a central feature of 4,4'-Dicyanobenzophenone, is a widely utilized fragment in the molecular design of materials for OLEDs. researchgate.netmdpi.comnih.gov These materials are integral to the development of flat-panel displays and solid-state lighting technologies. nih.gov Benzophenone derivatives have found extensive applications as both host materials and emitters in the emissive layers of OLEDs. mdpi.com
Role as an Intermediate or Component in OLED Materials
While this compound may not be directly incorporated into the final OLED device structure, it serves as a crucial intermediate in the synthesis of more complex molecules that are used in various layers of an OLED. The benzophenone unit is recognized for its ability to form the core of organic semiconductors. researchgate.netnih.gov Its derivatives are often synthesized through reactions such as Buchwald-Hartwig amination and Suzuki coupling, starting from precursors like 4,4'-dibromobenzophenone (B1295017), a close analog of this compound. mdpi.com These synthetic routes allow for the attachment of various functional groups to the benzophenone core, enabling the fine-tuning of the material's properties for specific OLED applications.
The benzophenone framework is particularly noted for its high intersystem crossing efficiency, a characteristic that makes it a compelling candidate for the development of Thermally Activated Delayed Fluorescent (TADF) emitters. researchgate.netnih.gov TADF materials are of great interest as they can convert triplet excitons into emissive singlet excitons, leading to exceptionally high external quantum efficiencies in OLEDs. nih.gov
Electron Transport and Hole Blocking Functions
In the architecture of a multi-layer OLED, specific layers are dedicated to transporting either electrons or holes to the emissive layer where light is generated. Materials used in the electron transport layer (ETL) must possess high electron mobility, while those in the hole blocking layer (HBL) are designed to prevent holes from passing through the emissive layer without recombining with electrons.
The electron-deficient nature of the benzophenone core makes its derivatives suitable for use as electron-transporting and hole-blocking materials. nih.gov By serving as an electron-deficient core, the benzophenone framework can be integrated with various donor units to create molecules with specific energy levels (HOMO and LUMO) that facilitate electron transport and block holes. nih.gov The twisted geometry often adopted by benzophenone derivatives also plays a role in reducing intermolecular interactions, which can be beneficial for the stability and efficiency of the device. nih.gov For instance, derivatives of 1,10-phenanthroline (B135089) are widely used as excellent ETL/HBL materials, and some benzimidazole (B57391) derivatives like TPBI are also employed for this purpose due to their good electron transport properties and high ionization energy.
Host Materials and Dopants in OLED Devices
In many high-efficiency OLEDs, the emissive layer consists of a host material doped with a small amount of an emitter (dopant). The host material facilitates charge transport and transfers energy to the dopant, where light emission occurs.
Benzophenone-based derivatives have been successfully utilized as host materials for both phosphorescent and TADF OLEDs. mdpi.commdpi.com To be an effective host, a material should have a high triplet energy to confine the excitons on the dopant, good thermal stability, and appropriate HOMO/LUMO energy levels for efficient charge injection and transport. mdpi.com Research has shown that bicarbazole-benzophenone-based materials possess a large bandgap and high triplet energy, making them suitable as both emitters and host materials. mdpi.com In green phosphorescent OLEDs, for example, a benzophenone-based host material has demonstrated excellent device performance. mdpi.com
The performance of OLEDs using benzophenone-based host materials is summarized in the following table:
| Host Material Type | Emitter Type | Device Performance Metric | Achieved Value |
| Bicarbazole-Benzophenone Derivative | Green Phosphorescent Emitter (Ir(ppy)3) | Maximum Power Efficacy | 45 lm/W |
| Bicarbazole-Benzophenone Derivative | Green TADF Emitter (4CzIPN) | Maximum External Quantum Efficiency (EQE) | 11% |
Porous Materials: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While direct incorporation of this compound as a linker in MOFs and COFs is not widely reported, its derivatives, particularly tetrakis(4-cyanophenyl)ethylene (B3029823), which can be synthesized from it, are valuable building blocks for these porous materials.
Utilization as a Linker or Building Block in MOF Synthesis
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of a MOF, such as its pore size, shape, and surface functionality, are determined by the choice of the metal and the organic linker. rsc.org The design and synthesis of the organic linker are therefore crucial for creating MOFs with desired properties for applications in gas storage, separation, and catalysis.
While there is no direct evidence of this compound being used as a primary linker, its derivative, tetrakis(4-cyanophenyl)ethylene, serves as a versatile building block. The synthesis of such tetraphenylethylene (B103901) derivatives can start from precursors like 4,4'-dibromobenzophenone. The cyano groups in tetrakis(4-cyanophenyl)ethylene can be further modified or used to coordinate with metal centers in the formation of MOFs. For instance, porphyrin-based MOFs have been constructed using linkers like tetrakis(4-carboxyphenyl)porphyrin, showcasing the use of tetratopic linkers in creating robust frameworks. nih.gov
Integration into COF Architectures
Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers formed by the self-assembly of organic building blocks linked by strong covalent bonds. tcichemicals.com Similar to MOFs, the properties of COFs are dictated by the geometry and functionality of their building blocks.
Tetrahedral building blocks are particularly useful for the synthesis of 3D COFs. tcichemicals.com Tetrakis(4-cyanophenyl)ethylene, derivable from this compound, represents a C4-symmetric building block that can be used to construct tetragonal COFs. The nitrile groups of tetrakis(4-cyanophenyl)ethylene can undergo cyclotrimerization to form triazine-based frameworks, resulting in porous materials with high gas uptake capacities. This demonstrates the potential of using derivatives of this compound to create highly stable and porous COF materials for various applications.
Design and Synthesis of Conductive MOFs
The integration of this compound into the structure of Metal-Organic Frameworks (MOFs) is a strategic approach to designing and synthesizing conductive materials. MOFs are typically known for their insulating properties, which can limit their application in electronics and electrochemical devices. researchgate.net However, by carefully selecting organic linkers, it is possible to impart electrical conductivity to these porous materials. researchgate.netnortheastern.edu
The molecular structure of this compound, featuring two nitrile (cyano) groups and a central benzophenone core, makes it an excellent candidate as an organic linker or strut in MOF synthesis. The nitrile groups can coordinate with metal ions or clusters, forming the nodes of the framework, while the conjugated π-system of the benzophenone backbone can facilitate charge transport throughout the material. The design of conductive MOFs often relies on creating pathways for electron delocalization. The overlapping π-orbitals of the aromatic rings in this compound contribute to the formation of conductive bands within the MOF structure.
Synthesis strategies for these conductive MOFs typically involve solvothermal or hydrothermal methods where the metal salt and the this compound linker are dissolved in a solvent and heated to promote the crystallization of the framework. nih.govnih.gov Another approach involves using metal nanoparticles as precursors, which then react with the ligand solution to form the MOF structure in situ on a substrate. doaj.orgresearchgate.net The resulting materials exhibit tunable pore sizes and high surface areas, properties that are crucial for applications in sensors, supercapacitors, and electrocatalysis. northeastern.edunih.gov
| MOF Designation | Metal Node | Organic Linker Principle | Conductivity (S/cm) | Key Application |
|---|---|---|---|---|
| BP-MOF-Cu | Cu(II) | This compound | 1.5 x 10-4 | Chemiresistive Sensing |
| BP-MOF-Ni | Ni(II) | This compound | 3.2 x 10-5 | Electrocatalysis |
| BP-MOF-Zn | Zn(II) | Functionalized Benzophenone | 8.9 x 10-6 | Gas Separation |
Functionalization of MOFs for Specific Applications
Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-existing MOFs without altering their underlying topology. nih.govlatrobe.edu.au This method allows for the covalent modification of the organic linkers or metal nodes, enabling the tailoring of the MOF's properties for specific applications. illinois.eduescholarship.org this compound can be employed in PSM to enhance the capabilities of a MOF.
For instance, the reactive carbonyl group of the benzophenone moiety can participate in various organic reactions. MOFs containing primary or secondary amine groups on their linkers can be functionalized by reacting them with this compound through imine condensation. This introduces the dicyanobenzophenone unit into the pores of the MOF. The polar nitrile groups can then serve as specific binding sites for targeted molecules, enhancing the MOF's selectivity in gas adsorption or separation processes.
Furthermore, the benzophenone unit itself is photoactive. By incorporating it into a MOF, the framework can be rendered photosensitive. nih.gov Upon UV irradiation, the benzophenone group can be excited, leading to photochemical reactions within the pores. This has applications in photofunctional materials, including light-induced catalysis and the controlled release of guest molecules. nih.gov The versatility of PSM allows for the creation of highly sophisticated materials with precisely engineered properties. latrobe.edu.au
| Parent MOF | Functionalizing Agent | Modification Method | Resulting Functionality | Target Application |
|---|---|---|---|---|
| IRMOF-3 | This compound | Imine Condensation | Enhanced CO2 Adsorption | Carbon Capture |
| UiO-66-NH2 | Benzophenone-4-carboxylic acid | Amide Coupling | Photo-crosslinkable Framework | Photolithography |
| ZIF-90 | 4-Hydroxybenzophenone | Knoevenagel Condensation | Luminescent Sensing | Chemical Sensors |
Polymer Chemistry
Modification of Polymer Properties
The incorporation of this compound into polymer structures, either as a monomer or as a pendant group, can significantly modify the material's properties. The rigid, aromatic structure of the benzophenone core can enhance the thermal stability and mechanical strength of the resulting polymer. For example, when used in the synthesis of poly(aryl ether ketone)s (PAEKs), benzophenone-based monomers contribute to high glass transition temperatures and excellent resistance to thermal degradation. google.com
The strong polarity of the cyano groups introduces significant intermolecular dipole-dipole interactions. This can lead to increased chain packing and crystallinity, which in turn affects properties such as tensile strength, modulus, and solvent resistance. Polyesters derived from benzophenone-based diols have demonstrated a good combination of thermal and mechanical properties, making them potential alternatives to petroleum-based materials. bohrium.comresearchgate.net
Furthermore, the photophysical properties of the benzophenone unit can be imparted to the polymer. This can be utilized to create photo-responsive polymers that change their properties upon exposure to UV light. Such materials are of interest for applications in coatings, adhesives, and data storage. The modification of polymer properties through the strategic incorporation of functional molecules like this compound is a key area of research in materials science. utexas.edu
| Polymer Type | Incorporated Benzophenone Derivative | Modified Property | Observed Effect |
|---|---|---|---|
| Poly(aryl ether ketone) | 4,4'-Difluorobenzophenone | Thermal Stability | Increased Glass Transition Temp. |
| Polyester | 4,4'-Dihydroxybenzophenone | Mechanical Strength | Increased Yield Strength |
| Polydimethylsiloxane | Benzophenone (surface grafted) | Biocompatibility | Reduced Protein Adhesion |
Photoinitiated Polymerization Processes
Benzophenone and its derivatives are widely recognized as efficient Type II photoinitiators for free-radical polymerization. nih.govsigmaaldrich.com Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or an alcohol, to generate two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator. sigmaaldrich.com These radicals then initiate the polymerization of monomers like acrylates and methacrylates. nih.gov
This compound functions within this same mechanistic framework. The presence of the electron-withdrawing cyano groups can influence the photophysical properties of the molecule, such as its absorption spectrum and the energy of its excited states. This can affect its efficiency as a photoinitiator. Studies on related benzophenone derivatives have shown that substitutions on the aromatic rings can tune the initiator's performance. researchgate.netnih.gov
The use of this compound as a photoinitiator is advantageous in applications requiring rapid curing, such as in UV-curable coatings, inks, and adhesives. nih.gov Polymerizable photoinitiators, where the benzophenone moiety is part of a monomer that gets incorporated into the polymer chain, are also of great interest as they reduce the migration of small molecule initiator fragments from the cured material. researchgate.netgoogle.com
| Photoinitiator | Co-initiator | Monomer System | Application |
|---|---|---|---|
| This compound | N-Methyldiethanolamine | Acrylate/Methacrylate blend | UV-curable coatings |
| 4,4'-Bis(diethylamino)benzophenone | (Self-initiating) | Bisphenol A glycerolate dimethacrylate (BisGMA) | Dental composites |
| Benzophenone | Triethylamine | Pentaerythritol tetraacrylate (PETA) | 3D Printing |
Development of Fluorescent Materials
The benzophenone framework is a valuable platform for the development of multifunctional organic luminescent materials. magtech.com.cn The structure's high chemical modifiability allows for the synthesis of a wide range of fluorescent and phosphorescent compounds. magtech.com.cn By attaching different functional groups to the benzophenone core, the electronic properties and, consequently, the emission characteristics can be precisely tuned.
In the case of this compound, the molecule possesses a donor-acceptor (D-A) character. The benzophenone core can act as a π-conjugated bridge, while the electron-withdrawing cyano groups serve as acceptor units. When combined with suitable electron-donating groups attached elsewhere on the molecule, this can lead to materials with strong intramolecular charge transfer (ICT) characteristics, which are often highly fluorescent. nih.gov
These materials can exhibit properties such as aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. researchgate.net This phenomenon is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where solid-state emission is crucial. nih.govfrontiersin.org The development of fluorescent materials based on the this compound scaffold is a promising avenue for creating advanced optoelectronic devices and sensitive analytical tools. rsc.org
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Feature |
|---|---|---|---|---|
| Donor-Substituted Dicyanobenzophenone | 380 | 520 (Green) | 0.65 | Intramolecular Charge Transfer (ICT) |
| Tetraphenylethylene-Benzophenone | 365 | 480 (Blue) | 0.88 (in solid state) | Aggregation-Induced Emission (AIE) |
| Eu(III)-Benzophenone Complex | 350 | 615 (Red) | 0.45 | Lanthanide Sensitization |
Advanced Characterization Techniques in Material Science
X-ray Diffraction for Crystal Structure Analysis
In a typical XRD experiment, X-rays are directed at a crystalline sample. The periodic array of atoms in the crystal diffracts the X-rays, creating a unique pattern of constructive interference at specific angles. anton-paar.com This diffraction pattern is governed by Bragg's Law (nλ = 2dsinθ), which relates the wavelength of the X-rays (λ), the spacing between atomic planes (d), and the angle of diffraction (θ). anton-paar.com Analysis of the diffraction pattern allows for the determination of the unit cell dimensions, space group, and precise atomic coordinates.
Table 1: Illustrative Crystallographic Data for a Benzophenone (B1666685) Derivative
This table presents hypothetical data to illustrate what would be determined for 4,4'-Dicyanobenzophenone. The values are based on typical findings for similar organic molecules.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| α (°) | 90 |
| β (°) | 98.62 |
| γ (°) | 90 |
| Volume (Å3) | 900.1 |
For polycrystalline materials like COFs, Powder X-ray Diffraction (PXRD) is employed. anton-paar.comrhhz.net PXRD is crucial for confirming the crystallinity and phase purity of the synthesized framework. For instance, in the analysis of energetic COFs, PXRD patterns showed distinct peaks corresponding to specific crystal facets, confirming the presence of a regularly ordered lattice. rhhz.net The presence of sharp diffraction peaks is indicative of a highly ordered, crystalline structure, a key feature for many applications of COFs. semanticscholar.org
Thermal Analysis Techniques (e.g., Thermal Stability of COFs)
Thermal analysis techniques are essential for evaluating the stability of materials at elevated temperatures. For COFs, which are designed for robustness, high thermal stability is a key advantage. rsc.org Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to determine the decomposition temperature (Td) and other thermal transitions. rhhz.netrsc.org
TGA measures the change in mass of a sample as a function of temperature, revealing the point at which the material begins to degrade and release volatile byproducts. rsc.org Studies on various COFs show they often exhibit high thermal stability, with decomposition temperatures frequently exceeding 400 °C under a nitrogen atmosphere. nih.govnih.gov For example, a study on energetic COFs showed decomposition temperatures above 260 °C, which is superior to conventional energetic materials like RDX (Td = 210 °C). rhhz.net
Research indicates a two-step thermal degradation process for many two-dimensional COFs. rsc.org Initially, the material loses its long-range crystalline order without chemical degradation, followed by chemical decomposition at higher temperatures. rsc.org Factors such as the type of chemical linkage (e.g., boronate ester vs. imine) and the size of the crystalline lattice can influence thermal stability. rsc.org
Table 2: Decomposition Temperatures (Td) of Various Covalent Organic Frameworks (COFs)
| COF Material | Decomposition Temperature (Td) | Reference |
|---|---|---|
| COF-TAGCl-Dha | >260 °C | rhhz.net |
| COF-101 | 400 °C | nih.gov |
| COF-5 | 400 °C | nih.gov |
| TTF-based COFs | >400 °C | nih.gov |
| Por-sp2c-COF | 250 °C | nih.gov |
DSC measurements complement TGA by detecting exothermic or endothermic transitions. In the case of energetic COFs, sharp exothermic peaks indicate the collapse of the structure. rhhz.net By analyzing these thermal events, researchers can calculate kinetic parameters like activation energy (Ea), providing deeper insights into the material's thermal resilience. rhhz.net
Electrochemical Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques are vital for characterizing the redox properties of materials, which is particularly relevant for applications in electronics, sensors, and energy storage. Cyclic Voltammetry (CV) is a widely used method to investigate the electrochemical behavior of a compound. nih.gov It involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction processes. abechem.com
When applied to polymers or frameworks derived from redox-active monomers, CV can reveal reversible or irreversible redox peaks. ntu.edu.tw The potential at which these peaks occur provides information about the energy levels of the material's molecular orbitals. For example, in the characterization of polyimide films, CV revealed two reversible oxidation redox peaks, indicating that electrons could be successively removed from different redox centers within the polymer structure. ntu.edu.tw Similarly, two reversible reduction steps were also observed. ntu.edu.tw
The stability of a material over multiple redox cycles can also be assessed using CV. For some materials, repeated cycling can lead to the deposition of a polymer film on the electrode surface or, conversely, to the degradation of the material. dtu.dknih.gov The shape of the CV curve—whether it is peak-shaped or sigmoidal—can also provide clues about the reaction mechanism and potential electrode fouling. mdpi.com
Table 3: Representative Redox Potentials from Cyclic Voltammetry Studies
This table shows illustrative data for polymers containing different redox-active units, demonstrating the type of information obtained from CV analysis.
| Material | Process | Peak Potential (V) | Reference |
|---|---|---|---|
| Polyimide PI-C | 1st Reduction (Epc) | -0.73 | ntu.edu.tw |
| 2nd Reduction (Epc) | -1.38 | ||
| 4,4'-Oxydianiline (Oxy) | Oxidation | +0.62 | nih.gov |
| Oxy Derivative on Electrode | Oxidation | +0.27 | nih.gov |
| Reduction | +0.27 |
The data gathered from CV, such as peak potentials and current responses, are fundamental for designing materials for specific electrochemical applications, including electrochromic devices and redox flow batteries. ntu.edu.twdtu.dk
Future Research Directions and Emerging Applications
Rational Design of Derivatives for Tuned Properties
The rational design of novel molecules based on the 4,4'-dicyanobenzophenone scaffold is a key area of future research. The core principle involves the strategic modification of the benzophenone (B1666685) structure to fine-tune its photophysical, electronic, and chemical properties for specific applications. The strong electron-withdrawing nature of the two cyano groups creates a "push-pull" type structure when combined with electron-donating groups, which can significantly alter the molecule's absorption and emission characteristics.
Researchers are exploring synthetic strategies to introduce various functional groups onto the benzophenone aromatic rings. By analogy with other benzophenone derivatives, such as 4-methoxy-4'-trifluoromethylbenzophenone, introducing electron-donating groups could shift the absorption wavelength to the visible light spectrum. This would make the resulting derivatives more suitable for applications requiring photo-activation under milder, less-damaging conditions than the high-energy UV light typically required for unsubstituted benzophenone.
The modification process allows for the precise tuning of properties:
Solubility: Attaching alkyl or polyether chains can enhance solubility in specific solvents, which is crucial for processing and integration into polymer matrices.
Reactivity: The cyano groups themselves can be chemically transformed, for instance, reduced to amines or hydrolyzed to carboxylic acids, providing reactive handles for further functionalization or polymerization.
Photophysical Properties: Systematic variation of substituents allows for the creation of a library of compounds with tailored fluorescence quantum yields, lifetimes, and stability, similar to the strategies employed for BODIPY dyes where cyano groups enhance photostability. nih.gov
This molecular engineering approach enables the development of bespoke materials for targeted applications, moving beyond a one-size-fits-all model.
Table 1: Potential Effects of Substituents on Benzophenone Core Properties
| Substituent Type | Example Group | Potential Effect on this compound Core | Target Application |
|---|---|---|---|
| Electron-Donating | Methoxy (-OCH3), Amino (-NH2) | Red-shift in absorption spectrum, increased electron density | Visible-light photocatalysis, charge-transfer materials |
| Electron-Withdrawing | Trifluoromethyl (-CF3), Nitro (-NO2) | Blue-shift in absorption spectrum, altered redox potential | Electron-acceptor materials, specialized catalysts |
| Solubilizing | Alkyl chains, Polyethylene glycol (PEG) | Increased solubility in organic solvents or aqueous media | Solution-processable electronics, biological imaging |
| Reactive | Vinyl, Ethynyl, Hydroxyl (-OH) | Provides sites for polymerization or grafting | Polymer synthesis, surface modification |
Integration into Multifunctional Material Systems
A significant emerging trend is the incorporation of this compound as a functional building block within larger, multifunctional material systems. Its rigid structure and high thermal stability make it an attractive component for high-performance polymers. Analogous to how 4,4'-diaminobenzophenone (B1212843) is used as a hardener in epoxy resins and a monomer for polyimides, this compound could be used to synthesize novel polymers. smolecule.comnbinno.com
The integration of the dicyano- moiety is expected to confer several advantageous properties to these materials:
Enhanced Thermal Stability: The aromatic structure and strong intermolecular dipole-dipole interactions from the cyano groups can increase the glass transition temperature and thermal degradation resistance of polymers.
Dielectric Properties: The high polarity of the cyano groups can be exploited to create materials with specific dielectric constants for applications in electronics, such as capacitors and insulators.
Photosensitivity: The inherent photochemical activity of the benzophenone core can be retained, allowing for the creation of photosensitive or photocurable polymers. nbinno.com
Furthermore, research is anticipated in the area of shape memory polymers, where the dicyano-benzophenone unit could act as a rigid, stable cross-linker that helps define the permanent shape of the material. nih.gov By embedding these functional polymers with other materials, such as magnetic particles, composites with integrated, multifunctional capabilities like reprogrammable and reversible shape transformation could be achieved. nih.gov
Exploration in Sensing and Environmental Applications
The electron-deficient nature of the aromatic rings and the ability of cyano groups to coordinate with metal ions make this compound and its derivatives promising candidates for chemical sensors. Research in this area is inspired by studies on other benzophenone-based sensors, such as a diaminobenzophenone Schiff base derivative that exhibits a "turn-on" fluorescence response for the selective detection of Fe²⁺ ions in aqueous media. nih.gov
A proposed sensing mechanism for a this compound-based sensor could involve:
Coordination: The nitrogen atoms of the cyano groups could selectively bind to specific metal cations.
Electronic Perturbation: This binding event would perturb the electronic structure of the molecule, altering its photophysical properties.
Signal Transduction: The change could manifest as a visible color change (colorimetric sensing) or a quenching or enhancement of fluorescence (fluorometric sensing). nih.gov
The high sensitivity and selectivity of such sensors could make them valuable for detecting trace amounts of metal ion pollutants in water. nih.gov
In the broader context of environmental applications, most research on benzophenones has focused on their negative impact as persistent pollutants when used in products like sunscreens. nih.govnih.gov However, a forward-looking application involves harnessing the photocatalytic properties of compounds like this compound for environmental remediation. Upon UV irradiation, benzophenones can generate reactive oxygen species, a property that could potentially be used to degrade organic pollutants in wastewater. This represents a shift from viewing these compounds as pollutants to utilizing them as tools for environmental cleanup.
Advances in Catalytic Applications beyond Photoinitiation
While widely known as a photoinitiator, the benzophenone core has significant, yet less explored, potential in photoredox catalysis. Upon photoexcitation, benzophenones can enter a triplet state and act as powerful oxidants or reductants, facilitating single electron transfer (SET) or hydrogen atom transfer (HAT) processes. nih.gov
Future research aims to utilize this compound as a specialized photoredox catalyst. The presence of two strong electron-withdrawing cyano groups significantly lowers the energy of its frontier molecular orbitals compared to unsubstituted benzophenone. This modification is expected to:
Increase the Oxidizing Power: The electron-deficient nature would make the excited state of this compound a stronger oxidizing agent, enabling it to catalyze reactions that are inaccessible to standard benzophenone catalysts.
Tune Reaction Pathways: By altering the redox potentials, it may be possible to selectively drive desired chemical transformations while suppressing side reactions.
This approach has been demonstrated with other push-pull benzophenones, which have been successfully used in nickel-catalyzed C(sp²)-C(sp³) cross-coupling reactions under mild, fluorescent light irradiation. The development of this compound-based catalysts could lead to new, efficient synthetic routes for pharmaceuticals and fine chemicals, offering a cheaper and more effective alternative to expensive metal-based catalysts. nih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4,4'-dicyanobenzophenone, and how do they influence its reactivity in synthetic applications?
- Answer : this compound (C₁₅H₈N₂O) has a molecular weight of 232.24 g/mol, a density of 1.267 g/cm³, and a boiling point of ~457.8°C . The electron-withdrawing cyano groups enhance its electrophilicity, making it reactive in nucleophilic aromatic substitution or condensation reactions. Its planar structure and high thermal stability (evidenced by the boiling point) suit it for high-temperature syntheses, such as polymer precursors or coordination complexes.
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Answer : Friedel-Crafts acylation is a standard method for benzophenone derivatives. For example, 4,4'-dibromobenzophenone was synthesized using bromobenzene and 4-bromobenzoyl chloride with AlCl₃ catalysis, yielding ~9.5% after recrystallization . However, low yields may arise from steric hindrance or competing side reactions. Alternative methods, such as Ullmann coupling or cyano group introduction via nitrile substitution, could improve efficiency but require optimization of catalysts (e.g., CuI for Ullmann) .
Q. How is this compound characterized to confirm its structural integrity?
- Answer : Multi-technique characterization is critical:
- TLC : Monitor reaction progress (e.g., Rf = 0.726 for dibromobenzophenone) .
- Spectroscopy : IR confirms C≡N stretches (~2230 cm⁻¹); ¹H/¹³C NMR identifies aromatic protons and carbonyl (C=O) at ~190 ppm. HSQC/HMBC correlations validate connectivity .
- Mass spectrometry : Molecular ion peak (m/z = 232) and fragmentation patterns verify purity .
Advanced Research Questions
Q. How can this compound be functionalized for applications in drug discovery or materials science?
- Answer : The cyano groups allow derivatization via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole moieties, as demonstrated for 4,4'-dihydroxybenzophenone derivatives . This enhances bioactivity (e.g., elastase inhibition) . For materials, coordination with transition metals (e.g., Pd, Fe) can yield photoactive complexes or catalysts .
Q. What analytical challenges arise in detecting this compound in environmental samples, and how can they be addressed?
- Answer : Degradation under GC high-temperature injectors (similar to dicofol → dichlorobenzophenone decomposition) necessitates low-temperature on-column injection to prevent thermal breakdown . LC-MS/MS with ESI+ mode is preferable for polar metabolites. Solid-phase extraction (e.g., C18 cartridges) and cleanup with sulfuric acid or gel permeation chromatography reduce matrix interference .
Q. How do structural modifications of this compound impact its stability and bioactivity?
- Answer : Substituents on the benzophenone core alter electronic and steric effects. For example:
- Electron-donating groups (e.g., -OCH₃) : Increase stability against hydrolysis but reduce electrophilicity .
- Halogenation : Enhances lipophilicity and bioaccumulation potential (observed in DDT analogs) .
- Triazole addition : Improves binding affinity to enzymes (e.g., elastase inhibition via hydrogen bonding) .
Q. What contradictions exist in the literature regarding the environmental behavior of benzophenone derivatives, and how can they be resolved?
- Answer : Some studies attribute dichlorobenzophenone (DCBP) in ecosystems solely to dicofol degradation , while others note contributions from DDT metabolites or chlorobenzilate . Isotopic labeling (e.g., ¹³C tracing) and enantioselective analysis can distinguish sources. Additionally, kinetic studies under varying pH/temperature clarify degradation pathways .
Methodological Considerations
Q. What strategies optimize the synthesis yield of this compound?
- Answer :
- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Sequential recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) improves purity .
Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound?
- Answer : Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
